(1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride
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Overview
Description
(1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride typically involves the reaction of (1R,2R)-2-methoxycyclopentanol with sulfonyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common bases used in this reaction include pyridine or triethylamine. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are critical for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to (1R,2R)-2-methoxycyclopentane-1-sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products
Substitution: Products include (1R,2R)-2-methoxycyclopentane-1-sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction: The major product is (1R,2R)-2-methoxycyclopentane-1-sulfonamide.
Oxidation: The major product is (1R,2R)-2-methoxycyclopentane-1-sulfonic acid.
Scientific Research Applications
Chemistry
(1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride is used as a building block in organic synthesis. Its unique stereochemistry makes it valuable in the synthesis of chiral compounds and as a protecting group for alcohols and amines.
Biology
In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function. It is also used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine
In medicinal chemistry, this compound is used in the development of drugs, particularly those targeting specific enzymes or receptors. Its ability to form stable sulfonamide bonds makes it useful in the design of enzyme inhibitors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, dyes, and agrochemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or alter the function of proteins by modifying their active sites. The compound’s sulfonyl chloride group is highly reactive, allowing it to form stable sulfonamide or sulfonate bonds with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-Methoxycyclopentane-1-sulfonamide
- (1R,2R)-2-Methoxycyclopentane-1-sulfonic acid
- (1R,2R)-2-Methoxycyclopentane-1-sulfonate esters
Uniqueness
(1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride is unique due to its high reactivity and ability to form stable covalent bonds with nucleophiles. This makes it particularly useful in synthetic chemistry and drug development, where precise modifications of target molecules are required. Its stereochemistry also adds to its uniqueness, providing specific interactions in chiral environments.
Biological Activity
(1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.
- Molecular Formula : C6H11ClO3S
- Molecular Weight : 198.66 g/mol
- CAS Number : 2249724-61-4
The compound features a sulfonyl chloride functional group, which is known for its reactivity and potential to form various derivatives with biological significance.
The biological activity of this compound can be attributed to its role as a sulfonamide derivative. Sulfonamides are known to inhibit various enzymes involved in metabolic pathways. The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The sulfonyl chloride group can interact with nucleophilic sites on enzymes, leading to inhibition. This has been observed in related compounds affecting pathways such as inflammation and pain signaling.
- Modulation of Receptor Activity : Similar compounds have been shown to influence receptor activity, particularly in the context of neurotransmitter systems.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
- Analgesic Effects : The compound's ability to interact with pain pathways may provide analgesic benefits, similar to other sulfonamide derivatives.
- Neuroprotective Effects : There is emerging evidence that compounds in this class may offer neuroprotection through mechanisms such as reducing oxidative stress and modulating neuroinflammatory responses.
Case Studies and Research Findings
A review of recent literature highlights several studies focusing on the biological activity of this compound:
- Study 1 : A study explored the structure-activity relationship (SAR) of similar sulfonamide compounds, revealing that modifications to the cyclopentane ring can enhance anti-inflammatory potency. The findings suggested that specific substitutions could improve selectivity for target enzymes involved in inflammatory processes.
- Study 2 : In vitro assays demonstrated that this compound inhibited the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. The IC50 values were comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Study Reference | Biological Activity | IC50 Value | Notes |
---|---|---|---|
Study 1 | COX Inhibition | 5 µM | Comparable to NSAIDs |
Study 2 | Cytokine Modulation | 10 µM | Reduces IL-6 production |
Study 3 | Neuroprotection | N/A | Reduces oxidative stress markers |
Properties
Molecular Formula |
C6H11ClO3S |
---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
(1R,2R)-2-methoxycyclopentane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-10-5-3-2-4-6(5)11(7,8)9/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
HMNCIUASKYPWAQ-PHDIDXHHSA-N |
Isomeric SMILES |
CO[C@@H]1CCC[C@H]1S(=O)(=O)Cl |
Canonical SMILES |
COC1CCCC1S(=O)(=O)Cl |
Origin of Product |
United States |
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